2-Naphthalenesulfonic acid, 7-hydroxy-, monosodium salt CAS 135-55-7 physicochemical properties
2-Naphthalenesulfonic acid, 7-hydroxy-, monosodium salt CAS 135-55-7 physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of 2-Naphthalenesulfonic acid, 7-hydroxy-, monosodium salt (CAS 135-55-7)
Executive Summary
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Naphthalenesulfonic acid, 7-hydroxy-, monosodium salt, also known by its CAS Number 135-55-7 and common synonyms such as F Acid or Cassella's Acid Sodium Salt.[1][2][3] As a vital intermediate in the synthesis of azo dyes and a reagent in analytical chemistry, a thorough understanding of its properties is critical for researchers, scientists, and professionals in drug development and chemical manufacturing.[1] This document delves into the compound's chemical identity, core physical and chemical characteristics, spectroscopic profile, and provides validated experimental protocols for its analysis. The causality behind experimental choices is emphasized to provide field-proven insights for practical application.
Chemical Identity and Structure
Overview and Industrial Relevance
7-Hydroxy-2-naphthalenesulfonic acid monosodium salt is an aromatic organic compound featuring a naphthalene core substituted with both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group, presented here as its sodium salt (-SO₃Na).[1] Its structure imparts unique characteristics, making it a valuable building block in organic synthesis. The presence of the sulfonate group ensures significant water solubility, while the naphthol moiety serves as a chromophore and a reactive site for coupling reactions, primarily in the manufacturing of dyes.[1] It also finds utility as a dispersing agent and an analytical reagent.[1]
Nomenclature and Molecular Formula
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IUPAC Name: Sodium 7-hydroxynaphthalene-2-sulfonate[]
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CAS Number: 135-55-7[1][]
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Synonyms: 2-Naphthalenesulfonic acid, 7-hydroxy-, monosodium salt; F Acid; Cassella's Acid Sodium Salt; Sodium 2-naphthol-7-sulfonate[1][2][3][]
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Molecular Formula: C₁₀H₇NaO₄S[1][]
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Molecular Weight: 246.21 g/mol [][5]
Caption: Chemical structure of 7-Hydroxy-2-naphthalenesulfonic acid, monosodium salt.
Core Physicochemical Properties
The functional utility of this compound is directly dictated by its physicochemical properties, which are summarized below.
| Property | Value / Description | Source(s) |
| Appearance | White to light yellow or pale reddish-gray crystalline powder. | [1][2][3] |
| Molecular Formula | C₁₀H₇NaO₄S | [1][] |
| Molecular Weight | 246.21 g/mol | [][5] |
| Solubility | Soluble in water. An analogous isomer is freely soluble in water and slightly soluble in alcohol. | [1][5] |
| Melting Point | Decomposes at high temperatures. Salts of organic acids often have high melting points (>300 °C). | [6] |
| Acidity (pKa) | The sulfonic acid group is strongly acidic (pKa < 1). The phenolic hydroxyl group is weakly acidic (pKa ≈ 9-10). | N/A |
Solubility Profile
The compound's notable solubility in water is a direct consequence of the ionic sodium sulfonate group (-SO₃⁻Na⁺), which readily hydrates.[1] The hydroxyl group also contributes to its hydrophilic character. This property is paramount for its use in aqueous reaction media for dye synthesis and as a water-soluble analytical standard. In contrast, its solubility in non-polar organic solvents like ether is expected to be very low.[5]
Thermal Properties
As an organic salt, 7-Hydroxy-2-naphthalenesulfonic acid monosodium salt does not exhibit a sharp melting point. Instead, it is expected to decompose at elevated temperatures, typically above 300 °C.[6] This high thermal stability is characteristic of ionic compounds with strong intermolecular forces.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the compound. While specific spectral data for CAS 135-55-7 is not widely published, a profile can be predicted based on its functional groups.
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Ultraviolet-Visible (UV-Vis) Spectroscopy: The naphthalene ring system is a strong chromophore. It is expected to exhibit multiple absorption bands in the UV region, typically between 220 nm and 380 nm, corresponding to π→π* electronic transitions. An analogous compound shows maxima near 219, 270, and 374 nm.[7]
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Infrared (IR) Spectroscopy: The IR spectrum provides a molecular fingerprint. Key expected absorption bands include:
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~3200-3500 cm⁻¹: Broad peak from the phenolic O-H stretch.
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~3000-3100 cm⁻¹: Aromatic C-H stretching.
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~1500-1600 cm⁻¹: Aromatic C=C ring stretching.
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~1150-1250 cm⁻¹ & ~1030-1080 cm⁻¹: Strong, characteristic asymmetric and symmetric S=O stretching from the sulfonate group.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum would show distinct signals for the six aromatic protons on the naphthalene ring, with chemical shifts typically in the range of 7.0-8.5 ppm. The position and splitting patterns (doublets, doublets of doublets) would be dictated by the substitution pattern. The phenolic proton signal would be a broad singlet, its position sensitive to solvent and concentration.
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¹³C NMR: The spectrum would display ten signals for the ten carbon atoms of the naphthalene core, with chemical shifts between ~110-160 ppm. Carbons attached to the electron-withdrawing sulfonate group and the electron-donating hydroxyl group would be significantly shifted.
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Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would be the ideal technique. The expected parent ion would correspond to the anion [C₁₀H₇O₄S]⁻ at an m/z of 223.00.
Experimental Protocols for Physicochemical Analysis
The following protocols describe robust methods for the characterization of 7-Hydroxy-2-naphthalenesulfonic acid monosodium salt.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of the compound in water at a specified temperature.
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Rationale: This method is considered the gold standard for solubility determination as it allows the system to reach thermodynamic equilibrium.
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Procedure:
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Add an excess amount of the compound to a known volume of deionized water in a sealed, thermostatted flask (e.g., 25 °C).
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Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached. The extended time is crucial to overcome any kinetic barriers to dissolution.
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Allow the suspension to settle for at least 24 hours in the same thermostatted environment to permit the separation of undissolved solid.
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Carefully withdraw a sample from the clear supernatant, ensuring no solid particles are transferred. Filter the sample through a 0.22 µm syringe filter as a final precaution.
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Quantify the concentration of the dissolved compound in the filtrate using a validated analytical technique, such as UV-Vis spectroscopy (by creating a standard curve) or HPLC.
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Express the solubility in g/L or mol/L.
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Protocol: Spectroscopic Analysis Workflow
This workflow outlines the sample preparation for acquiring key spectroscopic data.
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Rationale: Proper sample preparation is critical for obtaining high-quality, reproducible spectra that accurately reflect the compound's structure.
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Procedure:
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UV-Vis: Prepare a stock solution of the compound in deionized water (e.g., 1 mg/mL). Perform serial dilutions to a concentration that gives an absorbance reading between 0.1 and 1.0 AU. Scan the sample from 200 to 600 nm.
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FT-IR (KBr Pellet): Mix ~1-2 mg of the finely ground compound with ~100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press. The KBr is used as it is transparent in the IR region and provides a solid matrix.
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NMR: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or DMSO-d₆. D₂O is preferred due to the compound's high water solubility, but the labile phenolic proton will exchange with deuterium and become invisible. DMSO-d₆ will preserve this signal. Add a small amount of an internal standard (e.g., TMS or DSS) for accurate chemical shift referencing.
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Sources
- 1. CAS 135-55-7: 7-Hydroxy-2-Naphthalene Sulfonic Acid(Sodium… [cymitquimica.com]
- 2. Sodium 2-Naphthol-7-sulfonate | 135-55-7 | TCI AMERICA [tcichemicals.com]
- 3. Sodium 2-naphthol-7-sulfonate | 135-55-7 [chemicalbook.com]
- 5. 2-Naphthol-6-sulfonic Acid [drugfuture.com]
- 6. chemimpex.com [chemimpex.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
